Potassium perfluorohexanesulfonate

Overview

Description

Tridecafluorohexane-1-sulfonic acid potassium salt: This compound is known for its high stability and resistance to degradation, making it a persistent environmental contaminant . It is commonly used as a surfactant in various industrial applications, including electroplating and fire-fighting foams .

Mechanism of Action

Target of Action

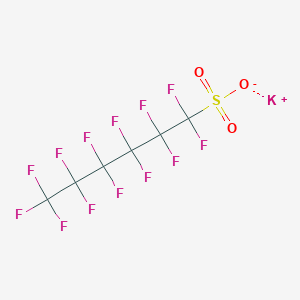

Potassium 1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane-1-sulfonate, also known as Perfluorohexanesulfonic acid potassium salt or Potassium perfluorohexanesulfonate, is a synthetic chemical compound . It is one of many compounds collectively known as per- and polyfluoroalkyl substances (PFASs)

Mode of Action

The compound can spontaneously migrate to the water/gas interface and form a layered structure with hydrophobic tail chains facing the gas phase and hydrophilic sulfonic acid groups immersed in the water phase . Some molecules within the solution form spherical micelles . The probability of potassium appearing near oxygen atoms in the compound is very high due to electrostatic attraction .

Biochemical Pathways

The compound is a p-glycoprotein (p-gp) inhibitor and therefore, a chemosensitizer . .

Pharmacokinetics

The compound is a persistent organic pollutant with bioaccumulative properties . In humans, it binds to blood albumin . The half-life of PFASs in human blood generally decreases with decreasing backbone (CF2) length. This compound is an unusual exception in that its half-life is greater than both longer and shorter chain equivalents such as pfos or pfbs .

Result of Action

The compound is an anionic fluorosurfactant . It has been used in water- and stain-protective coatings for consumer products such as carpets, textiles, paper (including food-contact), packaging (including food-contact), textiles, and electronics . It has been used industrially as a surfactant to make fluoropolymers, as a surfactant or surface protection agent for cleaning and polishing products, and in other industrial fluids or water-proofing agents .

Action Environment

Environmental factors significantly influence the action, efficacy, and stability of this compound. It is resistant to hydrolysis, photolysis, and biodegradation, which leads to its persistence in the environment . It remains ubiquitous in many environments and within the general population, and is one of the most commonly detected PFASs .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tridecafluorohexane-1-sulfonic acid potassium salt typically involves the sulfonation of perfluorohexane. This process can be carried out using sulfur trioxide or chlorosulfonic acid as sulfonating agents. The reaction is usually conducted under controlled conditions to ensure the complete conversion of the starting material to the desired product .

Industrial Production Methods: Industrial production of tridecafluorohexane-1-sulfonic acid potassium salt involves large-scale sulfonation processes. The reaction conditions are optimized to maximize yield and purity. The product is then purified through various techniques such as crystallization and filtration to obtain the final compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: Tridecafluorohexane-1-sulfonic acid potassium salt primarily undergoes substitution reactions due to the presence of the sulfonic acid group. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

Substitution Reactions: These reactions often involve nucleophiles such as hydroxide ions or amines. The reaction conditions typically include mild temperatures and aqueous or organic solvents.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound. These reactions are usually carried out under acidic or basic conditions.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce the compound.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with hydroxide ions can yield the corresponding sulfonate salts, while oxidation reactions can produce sulfonic acid derivatives .

Scientific Research Applications

Chemistry: In chemistry, tridecafluorohexane-1-sulfonic acid potassium salt is used as a surfactant and a reagent in various chemical reactions. Its unique properties make it valuable in the synthesis of fluorinated compounds and in the study of reaction mechanisms .

Biology: In biological research, this compound is used to study the effects of perfluorinated chemicals on living organisms. It has been detected in human serum samples, indicating its potential impact on human health .

Medicine: While not commonly used in medicine, tridecafluorohexane-1-sulfonic acid potassium salt is studied for its potential toxicological effects. Research is ongoing to understand its impact on human health and to develop methods for its detection and removal from biological systems .

Industry: In industry, this compound is widely used as a surfactant in electroplating, where it acts as a chromium mist inhibitor. It is also used as an additive in fluoroprotein foam fire extinguishing agents and as a wetting agent in various applications .

Comparison with Similar Compounds

Perfluorooctane sulfonic acid (PFOS): Similar to tridecafluorohexane-1-sulfonic acid potassium salt, PFOS is a perfluoroalkyl sulfonate with similar surfactant properties and environmental persistence.

Perfluorobutane sulfonic acid (PFBS): Another perfluoroalkyl sulfonate, PFBS has a shorter carbon chain compared to tridecafluorohexane-1-sulfonic acid potassium salt, resulting in different physical and chemical properties.

Uniqueness: Tridecafluorohexane-1-sulfonic acid potassium salt is unique due to its specific carbon chain length and the presence of the sulfonic acid group. This combination of features gives it distinct surfactant properties and makes it particularly effective in applications such as electroplating and fire-fighting foams .

Properties

CAS No. |

3871-99-6 |

|---|---|

Molecular Formula |

C6HF13KO3S |

Molecular Weight |

439.21 g/mol |

IUPAC Name |

potassium;1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane-1-sulfonate |

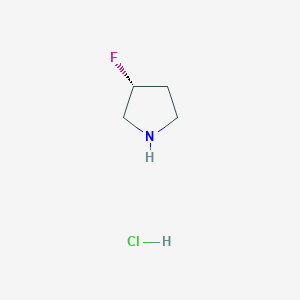

InChI |

InChI=1S/C6HF13O3S.K/c7-1(8,3(11,12)5(15,16)17)2(9,10)4(13,14)6(18,19)23(20,21)22;/h(H,20,21,22); |

InChI Key |

MYQVHPRJHDLQNH-UHFFFAOYSA-N |

SMILES |

C(C(C(C(F)(F)S(=O)(=O)[O-])(F)F)(F)F)(C(C(F)(F)F)(F)F)(F)F.[K+] |

Isomeric SMILES |

C(C(C(C(F)(F)S(=O)(=O)[O-])(F)F)(F)F)(C(C(F)(F)F)(F)F)(F)F.[K+] |

Canonical SMILES |

C(C(C(C(F)(F)S(=O)(=O)O)(F)F)(F)F)(C(C(F)(F)F)(F)F)(F)F.[K] |

Key on ui other cas no. |

3871-99-6 |

Pictograms |

Irritant |

Synonyms |

1,1,2,2,3,3,4,4,5,5,6,6,6-Tridecafluoro-1-hexanesulfonic Acid Potassium Salt; Tridecafluoro-1-hexanesulfonic Acid Potassium Salt; Potassium (Perfluorohexyl)sulfonate; Potassium Perfluoro-1-hexanesulfonate; Potassium Perfluorohexanesulfonate; Potassiu |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(Benzo[d][1,3]dioxol-5-yl)pentan-1-one](/img/structure/B143441.png)

![Methyl 1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-1,2,4-triazole-3-carboxylate](/img/structure/B143457.png)